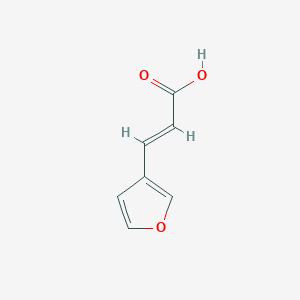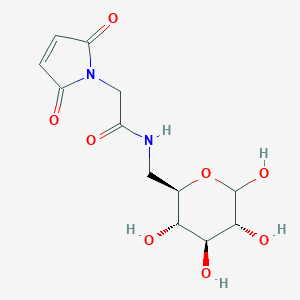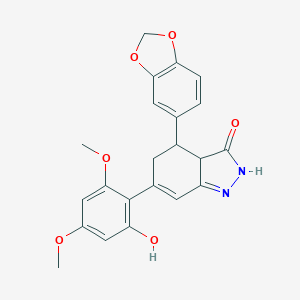
4-(1,3-Benzodioxol-5-yl)-2,3a,4,5-tetrahydro-6-(2-hydroxy-4,6-dimethoxyphenyl)-3-indazolone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,3-Benzodioxol-5-yl)-2,3a,4,5-tetrahydro-6-(2-hydroxy-4,6-dimethoxyphenyl)-3-indazolone, also known as AG-1478, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in cancer research.
Wirkmechanismus
4-(1,3-Benzodioxol-5-yl)-2,3a,4,5-tetrahydro-6-(2-hydroxy-4,6-dimethoxyphenyl)-3-indazolone selectively binds to the ATP-binding site of EGFR, preventing the phosphorylation of the receptor and downstream signaling pathways. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells that rely on EGFR signaling for survival. The specificity of 4-(1,3-Benzodioxol-5-yl)-2,3a,4,5-tetrahydro-6-(2-hydroxy-4,6-dimethoxyphenyl)-3-indazolone for EGFR has been confirmed through various in vitro and in vivo studies.
Biochemical and Physiological Effects:
4-(1,3-Benzodioxol-5-yl)-2,3a,4,5-tetrahydro-6-(2-hydroxy-4,6-dimethoxyphenyl)-3-indazolone has been shown to have potent anti-cancer effects in various preclinical models. In vitro studies have demonstrated that 4-(1,3-Benzodioxol-5-yl)-2,3a,4,5-tetrahydro-6-(2-hydroxy-4,6-dimethoxyphenyl)-3-indazolone can inhibit the growth of cancer cells, induce cell cycle arrest, and sensitize cells to chemotherapy and radiation therapy. In vivo studies have shown that 4-(1,3-Benzodioxol-5-yl)-2,3a,4,5-tetrahydro-6-(2-hydroxy-4,6-dimethoxyphenyl)-3-indazolone can inhibit tumor growth and metastasis in animal models of cancer. However, the efficacy of 4-(1,3-Benzodioxol-5-yl)-2,3a,4,5-tetrahydro-6-(2-hydroxy-4,6-dimethoxyphenyl)-3-indazolone can vary depending on the type of cancer and the genetic background of the cells.
Vorteile Und Einschränkungen Für Laborexperimente
4-(1,3-Benzodioxol-5-yl)-2,3a,4,5-tetrahydro-6-(2-hydroxy-4,6-dimethoxyphenyl)-3-indazolone has several advantages as a tool compound for cancer research. It is a selective inhibitor of EGFR, which allows for the specific targeting of the receptor without affecting other signaling pathways. It is also a reversible inhibitor, which allows for the modulation of EGFR activity in a dose-dependent manner. However, 4-(1,3-Benzodioxol-5-yl)-2,3a,4,5-tetrahydro-6-(2-hydroxy-4,6-dimethoxyphenyl)-3-indazolone has some limitations in lab experiments. It has a short half-life and low solubility, which can affect its pharmacokinetics and bioavailability. It can also have off-target effects at high concentrations, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
4-(1,3-Benzodioxol-5-yl)-2,3a,4,5-tetrahydro-6-(2-hydroxy-4,6-dimethoxyphenyl)-3-indazolone has opened up new avenues for cancer research, and several future directions can be explored. One potential direction is the development of more potent and selective EGFR inhibitors that can overcome the limitations of 4-(1,3-Benzodioxol-5-yl)-2,3a,4,5-tetrahydro-6-(2-hydroxy-4,6-dimethoxyphenyl)-3-indazolone. Another direction is the identification of biomarkers that can predict the response to EGFR inhibitors, which can improve patient selection and treatment outcomes. Additionally, the combination of EGFR inhibitors with other targeted therapies or immunotherapies can be explored to enhance their anti-cancer effects. Overall, 4-(1,3-Benzodioxol-5-yl)-2,3a,4,5-tetrahydro-6-(2-hydroxy-4,6-dimethoxyphenyl)-3-indazolone has provided valuable insights into the role of EGFR in cancer, and its future applications can have significant implications for cancer treatment and management.
Synthesemethoden
4-(1,3-Benzodioxol-5-yl)-2,3a,4,5-tetrahydro-6-(2-hydroxy-4,6-dimethoxyphenyl)-3-indazolone can be synthesized through a multi-step process starting with 2,3,4,5-tetrahydro-1H-indazole-3-carboxylic acid. The synthesis involves several chemical reactions, including esterification, reduction, and cyclization, resulting in the final product of 4-(1,3-Benzodioxol-5-yl)-2,3a,4,5-tetrahydro-6-(2-hydroxy-4,6-dimethoxyphenyl)-3-indazolone. The purity of the compound can be confirmed through various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
4-(1,3-Benzodioxol-5-yl)-2,3a,4,5-tetrahydro-6-(2-hydroxy-4,6-dimethoxyphenyl)-3-indazolone has been extensively studied for its potential applications in cancer research. It is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is a transmembrane receptor that plays a crucial role in cell growth, proliferation, and survival. Overexpression or mutation of EGFR has been linked to various types of cancers, including non-small cell lung cancer, breast cancer, and head and neck cancer. Therefore, 4-(1,3-Benzodioxol-5-yl)-2,3a,4,5-tetrahydro-6-(2-hydroxy-4,6-dimethoxyphenyl)-3-indazolone has been used as a tool compound to study the role of EGFR in cancer development and progression.
Eigenschaften
CAS-Nummer |
111570-63-9 |
|---|---|
Produktname |
4-(1,3-Benzodioxol-5-yl)-2,3a,4,5-tetrahydro-6-(2-hydroxy-4,6-dimethoxyphenyl)-3-indazolone |
Molekularformel |
C22H20N2O6 |
Molekulargewicht |
408.4 g/mol |
IUPAC-Name |
4-(1,3-benzodioxol-5-yl)-6-(2-hydroxy-4,6-dimethoxyphenyl)-2,3a,4,5-tetrahydroindazol-3-one |
InChI |
InChI=1S/C22H20N2O6/c1-27-13-8-16(25)20(19(9-13)28-2)12-5-14(21-15(6-12)23-24-22(21)26)11-3-4-17-18(7-11)30-10-29-17/h3-4,6-9,14,21,25H,5,10H2,1-2H3,(H,24,26) |
InChI-Schlüssel |
VTJFDXQOHBMFHN-NDENLUEZSA-N |
Isomerische SMILES |
COC1=CC(=O)/C(=C/2\CC(C3C(=C2)NNC3=O)C4=CC5=C(C=C4)OCO5)/C(=C1)OC |
SMILES |
COC1=CC(=C(C(=C1)OC)C2=CC3=NNC(=O)C3C(C2)C4=CC5=C(C=C4)OCO5)O |
Kanonische SMILES |
COC1=CC(=C(C(=C1)OC)C2=CC3=NNC(=O)C3C(C2)C4=CC5=C(C=C4)OCO5)O |
Synonyme |
(6E)-4-benzo[1,3]dioxol-5-yl-6-(2,4-dimethoxy-6-oxo-1-cyclohexa-2,4-di enylidene)-2,3a,4,5-tetrahydro-1H-indazol-3-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




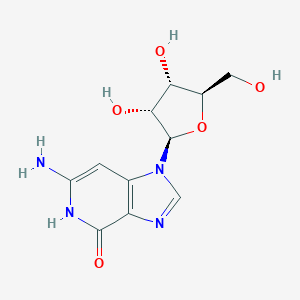
![3-methylbutyl 4-[2-(difluoromethoxy)phenyl]-2-methyl-5-oxo-4,7-dihydro-1H-furo[3,4-b]pyridine-3-carboxylate](/img/structure/B53924.png)
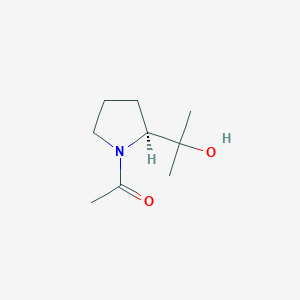
![Tetracyclo[3.2.0.02,7.04,6]heptane-1-carboxylic acid, 5-methyl-(9CI)](/img/structure/B53928.png)

![[19,21,22,24-Tetraacetyloxy-20-(acetyloxymethyl)-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] 1-methyl-6-oxopyridine-3-carboxylate](/img/structure/B53934.png)




![[(E)-3-[3-(acetyloxymethyl)-5-(aziridin-1-yl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] acetate](/img/structure/B53946.png)
